MFCD02364408
Description
MFCD02364408 is a brominated aromatic compound with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol . It is synthesized via a green chemistry approach using an A-FGO catalyst in tetrahydrofuran (THF), achieving a high yield of 98% under mild reaction conditions (room temperature, 2 hours). Key properties include a solubility of 0.687 mg/mL in aqueous media and a log S (ESOL) value of -2.47, indicating moderate hydrophobicity . Its applications span pharmaceuticals and organic synthesis, where its bromine substituent enhances reactivity in cross-coupling reactions.
Properties
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N2O4/c1-29-22(28)16-4-2-3-5-19(16)26-21(27)13(12-25)10-15-7-9-20(30-15)17-11-14(23)6-8-18(17)24/h2-11H,1H3,(H,26,27)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJGLBHPNCAJRG-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of MFCD02364408 involves several synthetic routes, each with specific reaction conditions. One common method includes the use of triazolo ring compounds, which are reacted with methanesulfonate to form the desired product . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound is designed for large-scale synthesis. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. The preparation method is simple and easy to implement, making it suitable for industrial large-scale production .
Chemical Reactions Analysis
Types of Reactions: MFCD02364408 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure optimal reaction rates and yields .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce quaternary ammonium cations, while substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
MFCD02364408 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, it is investigated for its potential therapeutic applications, including its use in drug development. In industry, it is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of MFCD02364408 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Property | This compound (C₇H₅BrO₂) | Compound A (C₇H₅ClO₂) | Compound B (C₇H₅NO₄) |
|---|---|---|---|
| Molecular Weight | 201.02 | 156.57 | 183.12 |
| Solubility (mg/mL) | 0.687 | 1.234 | 0.456 |
| Log S (ESOL) | -2.47 | -2.15 | -3.01 |
| Synthesis Yield | 98% | 85% | 92% |
| Catalyst Reusability | 5 cycles | 3 cycles | 4 cycles |
Key Observations :
- Halogen Impact : Replacing bromine (Br) with chlorine (Cl) in Compound A reduces molecular weight by ~22%, increasing solubility by ~80% due to lower steric hindrance and enhanced polarity . However, the smaller atomic radius of Cl may reduce catalytic efficiency, limiting catalyst reusability to 3 cycles versus 5 for this compound .
- Nitro Group Effects : Compound B’s nitro substituent introduces strong electron-withdrawing effects, lowering solubility (0.456 mg/mL) and increasing hydrophobicity (log S = -3.01). This property favors applications in explosives or agrochemicals but complicates pharmaceutical formulation .
Functional and Industrial Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
